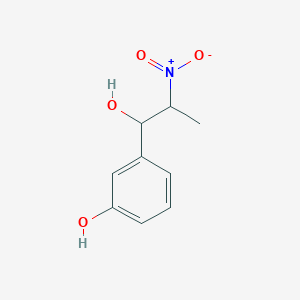

3-(1-Hydroxy-2-nitropropyl)phenol

Description

While specific, in-depth research focused exclusively on 3-(1-Hydroxy-2-nitropropyl)phenol is not extensively documented in publicly available literature, its chemical identity allows for a comprehensive understanding of its likely synthesis, properties, and potential research applications. The molecule's structure, containing a stereocenter at the carbon bearing the hydroxyl group and another potential stereocenter at the carbon with the nitro group, suggests that its synthesis and stereochemical control are key areas of academic exploration.

The core of this compound's identity lies in its classification as a β-nitroalcohol. These compounds are characterized by a nitro group and a hydroxyl group on adjacent carbon atoms. They are primarily synthesized through the Henry reaction, a classic carbon-carbon bond-forming reaction first reported by Louis Henry in 1895. researchgate.net This reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.netacs.org

In the context of this compound, its synthesis would involve the Henry reaction between 3-hydroxybenzaldehyde (B18108) and nitroethane. The reaction is initiated by the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. acs.org Subsequent protonation of the resulting alkoxide yields the final β-nitroalcohol product. acs.org

The Henry reaction is of significant interest in organic synthesis because the resulting β-nitroalcohols are highly versatile intermediates. researchgate.netacs.org The nitro group can be reduced to an amine, yielding valuable β-amino alcohols, or transformed into other functional groups. researchgate.netacs.org The hydroxyl group can also be further manipulated, making β-nitroalcohols key building blocks for a wide array of more complex molecules. researchgate.net

The reaction between an aromatic aldehyde like 3-hydroxybenzaldehyde and a nitroalkane such as nitroethane can produce diastereomers (syn and anti). The control of this diastereoselectivity is a major focus of research in Henry reaction methodology. This is often influenced by the choice of catalyst, solvent, and reaction conditions. researchgate.net Studies on similar reactions using various benzaldehydes have shown that both electron-donating and electron-withdrawing groups on the aromatic ring can influence the reaction's yield and diastereoselectivity. researchgate.net

Interactive Table: Typical Catalysts and Conditions for the Henry Reaction of Aromatic Aldehydes

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Diastereoselectivity (syn:anti) |

| Copper(II) acetate (B1210297)/Chiral Ligand | Amine Base | Ethanol | 25 | High | Varies |

| Lanthanide Complexes | Alkoxide | THF | -20 to 25 | Moderate to High | Varies |

| Organocatalysts (e.g., thioureas) | Organic Base | Toluene | Room Temp. | High | Often high |

| Solid Base Catalysts (e.g., LDHs) | - | Solvent-free (MW) | 90 | High | Moderate |

This table presents generalized data from studies on various aromatic aldehydes and may not represent the exact outcomes for the synthesis of this compound.

The presence of a phenolic hydroxyl group on the aromatic ring of this compound imparts another layer of chemical significance. Phenols are a class of compounds where a hydroxyl group is directly bonded to an aromatic ring. scirp.org This arrangement results in distinct properties compared to aliphatic alcohols, such as higher acidity due to the resonance stabilization of the corresponding phenoxide ion. nih.gov

In the context of organic synthesis, the phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation, O-acylation, and other transformations. scirp.org Furthermore, the hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it activates these positions on the benzene (B151609) ring towards reaction with electrophiles. youtube.com This property can be strategically used to introduce additional substituents onto the aromatic core of the molecule.

The hydrogen-bonding capability of the phenolic hydroxyl group can also play a role in directing the stereochemical outcome of reactions and influencing the physical properties of the molecule, such as its melting point and solubility. youtube.com The interaction between the phenolic proton and the nitro and hydroxyl groups of the side chain could lead to specific conformational preferences.

Research involving nitroalcohols with aromatic substituents, such as this compound, generally follows several key trajectories:

Asymmetric Synthesis: A major driving force in this field is the development of catalytic asymmetric Henry reactions to produce enantiomerically pure or enriched β-nitroalcohols. osti.govniscpr.res.in Chiral catalysts, including those based on copper, zinc, and other transition metals, as well as organocatalysts, are extensively studied to control the stereochemistry of the newly formed chiral centers. osti.govniscpr.res.in The synthesis of a specific stereoisomer of this compound would be a primary goal in this area.

Transformation of Functional Groups: Research often focuses on the synthetic utility of the β-nitroalcohol products. This includes the reduction of the nitro group to an amine to form β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceuticals. researchgate.netacs.org Dehydration of the β-nitroalcohol can lead to the formation of nitroalkenes, which are themselves versatile Michael acceptors in conjugate addition reactions. researchgate.net

Exploration of Biological Activity: Phenolic compounds and nitroaromatics are known to exhibit a wide range of biological activities. Therefore, a logical research trajectory would be the investigation of the potential biological or pharmacological properties of this compound and its derivatives. The combination of the phenolic ring, the nitro group, and the hydroxyl functionality in a single molecule could lead to interesting and potentially useful biological effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxy-2-nitropropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6(10(13)14)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJVNSQPZQAZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Hydroxy 2 Nitropropyl Phenol and Analogous Compounds

Catalytic Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction is a classic and powerful carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. tcichemicals.comscielo.br This reaction is fundamental for the synthesis of β-nitroalcohols, which are valuable synthetic intermediates due to the versatile reactivity of their hydroxyl and nitro functionalities. tcichemicals.commdpi.com The synthesis of 3-(1-Hydroxy-2-nitropropyl)phenol is achieved through the Henry reaction between 3-hydroxybenzaldehyde (B18108) and nitroethane. A significant focus of modern synthetic chemistry has been the development of catalytic asymmetric versions of this reaction to control the formation of chiral centers. tcichemicals.com All steps in the Henry reaction are reversible, which has spurred research into modified procedures to ensure the reaction proceeds to completion. wikipedia.org

Organocatalytic Approaches for Stereocontrol in β-Nitroalcohol Synthesis

Asymmetric organocatalysis has emerged as a major field in organic synthesis, utilizing small chiral organic molecules to catalyze enantioselective transformations. mdpi.com In the context of the Henry reaction, organocatalysts such as chiral guanidines, (thio)urea derivatives, and cinchona alkaloids have been successfully employed to achieve high levels of stereocontrol. researchgate.net These catalysts operate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. mdpi.comresearchgate.net

For instance, bifunctional catalysts incorporating a thiourea (B124793) moiety and a chiral amine can activate both the nucleophile and the electrophile, leading to highly organized transition states. researchgate.net Cinchona alkaloid-derived thioureas have been shown to be effective in promoting the enantioselective addition of nitromethane (B149229) to a variety of aldehydes with excellent yields and enantioselectivities. researchgate.netresearchgate.net The development of domino reactions, such as the Michael/Henry protocol, catalyzed by organocatalysts, allows for the construction of complex cyclic molecules with multiple stereogenic centers in a single step. mdpi.com

Table 1: Examples of Organocatalysts in Asymmetric Henry Reactions

| Catalyst Type | Example Catalyst | Substrate Scope | Typical Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid | Quinine derivatives, Cupreine derivative | Aromatic and heteroaromatic aldehydes | Up to 94% | researchgate.netresearchgate.net |

| Thiourea Derivatives | Chiral thiourea | Aromatic aldehydes | Very good enantioselectivities | researchgate.netresearchgate.net |

| Guanidine Derivatives | Chiral guanidines | N-Boc protected imines | Up to 77% | researchgate.net |

| Proline Derivatives | Diphenylprolinol silyl (B83357) ether | 2-substituted nitroalkenes | Good enantioselectivity | mdpi.com |

Metal-Catalyzed Asymmetric Synthesis of β-Nitroalcohols

The use of chiral metal complexes is one of the most effective strategies for achieving high enantio- and diastereoselectivity in the Henry reaction. wikipedia.org This approach involves the coordination of the nitroalkane and the aldehyde to a central metal ion that is bound to a chiral ligand. This coordination pre-organizes the substrates in a chiral environment, leading to a stereoselective C-C bond formation. wikipedia.org A variety of metals, including copper, zinc, chromium, cobalt, and magnesium, have been utilized in these catalytic systems. wikipedia.org

The first example of an enantioselective nitroaldol reaction was reported in 1992 using a lanthanum-binaphthol complex. wikipedia.orgrsc.org Since then, numerous metal-ligand systems have been developed. For example, copper(I) complexes with chiral N,N'-dioxide ligands have been shown to effectively catalyze the asymmetric Henry reaction between aldehydes and nitroethane, yielding anti-β-nitroalcohols with high yields and enantioselectivities. acs.org Similarly, zinc catalysts, often in conjunction with chiral ligands like N-methylephedrine or ferrocenyl-substituted aziridinylmethanols, have demonstrated high efficiency for a range of aldehydes. wikipedia.orgacs.org These catalyst systems are often effective at low catalyst loadings and under mild reaction conditions. acs.org

Table 2: Selected Metal-Catalyzed Asymmetric Henry Reactions

| Metal | Ligand | Substrate Scope | Diastereo-/Enantioselectivity | Reference |

| Copper(I) | Chiral N,N'-Dioxide | Aromatic, heteroaromatic, α,β-unsaturated aldehydes | up to 16.7:1 dr (anti/syn), up to 97% ee | acs.org |

| Copper(I) | Chiral Tetrahydrosalen | Aromatic, aliphatic, unsaturated aldehydes | >90% ee, syn-selective for higher nitroalkanes | organic-chemistry.org |

| Zinc(II) | (+)-N-Methylephedrine | Aromatic and aliphatic aldehydes | >90% ee | wikipedia.org |

| Neodymium(III) | Heterobimetallic Nd/Na Complex | Aromatic aldehydes | Good diastereo- and enantioselectivities | rsc.org |

| Lanthanum(III) | Lanthanum-Binaphthol (La-BINOL) | Aldehydes | High enantioselectivity | wikipedia.org |

Biocatalytic Transformations for Chiral Nitroalcohols

Biocatalysis has gained significant traction as a green and sustainable alternative for the synthesis of chiral compounds. rsc.orgresearchgate.net Enzymes offer high selectivity under mild reaction conditions, making them attractive catalysts for producing enantiopure β-nitroalcohols. rsc.orgresearchgate.net The main biocatalytic strategies include direct enzyme-mediated C-C bond formation and the resolution of racemic mixtures. rsc.orgrsc.org

A number of enzymes have been found to catalyze the Henry reaction directly, forming a C-C bond between a carbonyl compound and a nitroalkane. rsc.org This represents a promiscuous activity for some enzymes, most notably hydroxynitrile lyases (HNLs). rsc.org HNLs traditionally catalyze the addition of hydrogen cyanide to aldehydes, but some have been shown to accept nitroalkanes as nucleophiles. almacgroup.com

For instance, the (S)-selective HNL from the rubber tree (Hevea brasiliensis) was the first to be reported for biocatalytic enantioselective nitroaldol synthesis. wikipedia.orgrsc.org Conversely, the (R)-selective HNL from Arabidopsis thaliana can catalyze the synthesis of (R)-β-nitroalcohols from aromatic aldehydes and nitromethane. wikipedia.org More recently, a single native HNL from Baliospermum montanum has demonstrated the ability to produce both anti and syn diastereomers of β-nitroalcohols with high conversion and enantioselectivity by controlling the reaction conditions. acs.org Metal-dependent bacterial HNLs have also been shown to catalyze the (R)-selective nitroaldol reaction, yielding products with high conversion rates and excellent enantiomeric excess. elsevierpure.com

Table 3: Examples of Enzyme-Mediated Henry Reactions

| Enzyme | Source | Stereoselectivity | Substrate Scope | Reference |

| Hydroxynitrile Lyase (HNL) | Hevea brasiliensis | (S)-selective | Aromatic aldehydes | wikipedia.org |

| Hydroxynitrile Lyase (HNL) | Arabidopsis thaliana | (R)-selective | Aromatic aldehydes | wikipedia.org |

| Hydroxynitrile Lyase (HNL) | Baliospermum montanum | Diastereocomplementary (anti and syn) | Aromatic aldehydes, longer nitroalkanes | acs.org |

| D-aminoacylase | Escherichia coli | Not specified | Benzaldehyde, nitroalkanes | rsc.orgrsc.org |

An alternative to direct asymmetric synthesis is the kinetic resolution of a racemic mixture of β-nitroalcohols. rsc.org This strategy involves an initial, non-selective synthesis of the racemic compound, followed by an enzyme-catalyzed reaction that selectively modifies one of the enantiomers, allowing for their separation. almacgroup.comrsc.org

Lipases are commonly used for this purpose, catalyzing the enantioselective acylation of the β-nitroalcohol. rsc.org For example, a racemic mixture of a β-nitroalcohol can be treated with an acyl donor in the presence of a lipase (B570770), such as lipase PS-IM. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) as the unreacted alcohol. rsc.org This method allows for the simultaneous production of both enantiomerically pure acetate (B1210297) and the alcohol of the opposite configuration. rsc.org This combined approach of a D-aminoacylase-catalyzed nitroaldol reaction followed by a lipase-catalyzed resolution has been shown to produce β-nitroalcohols with excellent enantiomeric excess (>95%). rsc.org

Alternative Synthetic Routes to the this compound Core Structure

While the Henry reaction is the most direct route to β-nitroalcohols, alternative strategies exist. One notable method is the asymmetric reduction of α-nitroketones. rsc.orgmdpi.com This approach utilizes alcohol dehydrogenases (ADHs) to reduce the prochiral ketone to the corresponding chiral alcohol. mdpi.com

To synthesize this compound via this route, the precursor 1-(3-hydroxyphenyl)-2-nitropropan-1-one would be required. The reduction of this α-nitroketone can be achieved with high conversions and enantioselectivities using commercially available ADHs. mdpi.com By selecting the appropriate enzyme, it is possible to obtain either the (S)- or (R)-enantiomer of the desired β-nitroalcohol. For instance, specific ADHs have been identified that can produce (R)-nitroalcohols with enantiomeric excess values between 92-99%, while other ADHs can yield the (S)-enantiomers. mdpi.com This biocatalytic reduction offers a valuable alternative to the Henry reaction for accessing enantiopure β-nitroalcohols. mdpi.com

Another alternative involves a domino nitroaldol/elimination/1,4-addition process, which can lead to β,β-disubstituted-1,3-dinitro compounds when excess nitromethane is used with certain ketones and a basic catalyst like DBU. scielo.br Additionally, allylic nitro compounds can be synthesized from acetylated nitroalcohols through a one-pot elimination/nitroaldol reaction sequence. scielo.br

Regioselective Nitration Strategies for Phenolic Precursors

The introduction of a nitro group onto a phenolic ring with high regioselectivity is a critical step in the synthesis of many complex molecules. Traditional nitration methods often lead to a mixture of isomers and over-nitration, presenting significant purification challenges. researchgate.net

Modern strategies focus on achieving high regioselectivity, particularly for the synthesis of mono-nitro substituted phenolic compounds. One effective method involves the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), which has been shown to be an efficient and inexpensive nitrating reagent. researchgate.net This approach offers good yields (67-90%) for the mono-nitration of various phenols under mild conditions. researchgate.net The choice of solvent and the metal nitrate are crucial for the success of this regioselective nitration. For instance, the use of Cu(NO₃)₂·3H₂O in a specific solvent system can favor the formation of the ortho-nitro product in high yield. researchgate.net

Another approach to achieve regioselectivity is the use of zeolites as a reaction medium. ias.ac.in Nitration of phenol (B47542) with fuming nitric acid inside the cages of faujasite zeolites can lead to remarkable ortho-selectivity, particularly in solid-state nitration. ias.ac.in The level of loading of the phenol within the zeolite supercages influences the product distribution, with lower loading favoring the formation of the o-isomer. ias.ac.in

Computational studies using density functional theory (DFT) have been employed to understand the potential energy surfaces and predict the regioselectivity in the nitration of phenols. nih.gov These studies help in elucidating the structures of stationary points and their free energies, providing insights into the factors governing the isomer distribution. nih.gov

| Reagent/Catalyst | Conditions | Major Product(s) | Yield (%) | Reference |

| Cu(NO₃)₂·3H₂O | Solvent, controlled temp. | o-nitrophenol | 85 | researchgate.net |

| Fuming HNO₃ / NaY Zeolite | Solid state, 8 molecules/supercage | o-nitrophenol | Exclusive product | ias.ac.in |

| Dilute HNO₃ | 298 K | Mixture of o- and p-nitrophenols | Not specified | byjus.com |

| Concentrated HNO₃ | Not specified | 2,4,6-trinitrophenol (Picric Acid) | Not specified | byjus.com |

| KNO₃-H₂SO₄ | Low temperatures | 9-nitro tricyclic carbamates | Not specified | nih.gov |

| TBAN-TFAA | Not specified | 3-nitro tricyclic carbamates | Exclusive | nih.gov |

Coupling Reactions Involving Phenol and Nitropropyl Moieties

The formation of the carbon-carbon bond between a phenolic derivative and a nitropropyl group is central to the synthesis of this compound. This is typically achieved through a nitroaldol or Henry reaction. The Henry reaction is a classic C-C bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield a β-nitro alcohol. wikipedia.org This reaction is synthetically attractive because it often requires only a catalytic amount of base. wikipedia.orgencyclopedia.pub

The direct coupling of a phenol with a nitropropyl moiety is not a standard named reaction. Instead, the synthesis would logically proceed by first preparing a substituted phenolic aldehyde (e.g., 3-hydroxybenzaldehyde) and then reacting it with a nitroalkane (e.g., nitroethane) via the Henry reaction.

Oxidative coupling of phenols is another important class of reactions that can form C-C or C-O bonds between phenolic units, often catalyzed by transition metal complexes. wikipedia.org While not directly applicable to forming the bond with a nitropropyl group, these methods are crucial for synthesizing more complex phenolic structures that could then undergo a subsequent Henry reaction. For instance, unsymmetrical biphenol products can be synthesized through cross-coupling of two different phenols. nih.gov

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, the key mechanistic aspects to consider are those of the nitroaldol (Henry) reaction.

Transition State Analysis in Catalytic Nitroaldol Reactions

The stereochemical outcome of the Henry reaction is determined by the geometry of the transition state. numberanalytics.com Transition State Theory (TST) is a fundamental concept for understanding the kinetics and mechanisms of chemical reactions, including catalytic ones. numberanalytics.com In the context of the nitroaldol reaction, the transition state involves the coordination of the nitro group and the carbonyl oxygen to a catalyst. encyclopedia.pub

For uncatalyzed or base-catalyzed Henry reactions, a commonly accepted model for stereoselection suggests that the transition state minimizes dipole interactions by orienting the nitro group and the carbonyl oxygen anti to each other. encyclopedia.pub The size of the substituents on the reactants also plays a significant role due to steric effects. encyclopedia.pub

In organocatalyzed enantioselective Henry reactions, the catalyst plays a crucial role in organizing the transition state. For example, bifunctional catalysts like thiourea derivatives can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly ordered, cyclic transition state that dictates the stereochemistry of the product. mdpi.com

Reaction Kinetics and Stereochemical Course Determination

The Henry reaction is reversible, and the products can easily undergo epimerization at the nitro-substituted carbon. wikipedia.orgencyclopedia.pub This reversibility can affect the reaction kinetics and the final stereochemical composition of the product mixture. wikipedia.orgencyclopedia.pub The rate of the reaction can be influenced by various factors, including the choice of base, solvent, and temperature. researchgate.net

The stereochemical course of the Henry reaction typically produces a mixture of diastereomers and enantiomers unless chiral catalysts or auxiliaries are used. wikipedia.orgencyclopedia.pub The development of asymmetric Henry reactions has been a major focus of research to overcome this challenge. organic-chemistry.orgtcichemicals.com Chiral metal catalysts and organocatalysts have been successfully employed to induce high levels of enantio- and diastereoselectivity. encyclopedia.pubnih.gov

Mechanistic studies have shown that in some cases, the reversibility of the Henry reaction can be leveraged to achieve stereoconvergence through crystallization-induced dynamic resolution. nih.gov This allows for the efficient formation of a single stereoisomer from a mixture of starting materials. nih.gov

Retro-Henry Reactions and Their Synthetic Utility

The reversibility of the Henry reaction is known as the Retro-Henry reaction. encyclopedia.pub This process involves the base-catalyzed decomposition of a β-nitro alcohol back to the starting aldehyde/ketone and nitroalkane. While often considered a side reaction to be avoided, the Retro-Henry reaction has found synthetic utility. encyclopedia.pub

The retro-aza-Henry-type process, a variation of the Retro-Henry reaction, has been observed in the Michael addition of amines and hydrazines to nitrostyrenes. acs.org This reaction proceeds through a protic solvent-mediated mechanism and can be used to synthesize N-alkyl/aryl substituted benzyl (B1604629) imines and hydrazones. acs.org From a synthetic standpoint, this pathway provides a useful method for producing biologically important molecules like N-methyl pyrazoles in a one-pot reaction. acs.org

The reversibility inherent in the Henry and Retro-Henry processes is a key feature that can be exploited in dynamic covalent chemistry and for the stereoselective synthesis of complex molecules by allowing for the equilibration of diastereomers to the thermodynamically most stable product. nih.gov

Chemical Transformations and Derivatization Studies

Modifications of the Nitro Group

The nitro group is a versatile functional handle, amenable to reduction to the corresponding amine or conversion into other nitrogen-bearing functionalities.

The reduction of the nitro group in β-nitro alcohols like 3-(1-hydroxy-2-nitropropyl)phenol to a primary amine is a synthetically valuable transformation, yielding β-amino alcohols. These products are important intermediates in the synthesis of various biologically active compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the desire for chemoselectivity, especially given the presence of a reducible benzyl (B1604629) alcohol moiety and a phenol (B47542).

Catalytic hydrogenation is a common and effective method. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used under a hydrogen atmosphere. wikipedia.org These methods are often clean and result in high yields of the corresponding amine, 3-(2-amino-1-hydroxypropyl)phenol. The reduction of nitroarenes to amines can also be achieved through transfer hydrogenation, for instance, using methanol (B129727) over a Pd/C catalyst. mdma.ch

Metal-based reductions in acidic media, such as iron in acetic acid or zinc in hydrochloric acid, provide alternative routes. wikipedia.org These classical methods are robust and often tolerate other functional groups. For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, though its reactivity with aromatic nitro compounds can sometimes lead to azo products. wikipedia.org

A study on the biocatalytic reduction of α-nitroketones to chiral β-nitroalcohols also described the subsequent chemical reduction of the nitro group. mdpi.com In one instance, a β-nitroalcohol was reduced to the corresponding Boc-protected β-amino alcohol using palladium on carbon with di-tert-butyl dicarbonate (B1257347) in methanol under a hydrogen atmosphere, achieving a high yield. mdpi.com

Table 1: Representative Conditions for the Reduction of Nitro Alcohols to Amino Alcohols This table presents general methods applicable to the reduction of β-nitro alcohols. Specific data for this compound is not available in the cited literature.

| Reagent/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Methanol | Room Temperature | β-Amino alcohol | mdpi.com |

| Raney Nickel | Ethanol | H₂ atmosphere | β-Amino alcohol | wikipedia.org |

| Fe, Acetic Acid | Acetic Acid | Reflux | β-Amino alcohol | wikipedia.org |

Beyond reduction to amines, the nitro group of this compound can be converted into other nitrogen-containing functional groups such as oximes and hydroxylamines. These transformations open up further avenues for derivatization.

The conversion of nitroalkanes to oximes can be achieved through various methods. One approach involves treatment with reducing agents like tin(II) chloride. ucl.ac.uk Another recently developed method utilizes a metal-free photochemical transformation with a photoredox organocatalyst in the presence of an amine as a reductant. ucl.ac.uk This visible-light-induced reaction is notable for its mild conditions and tolerance of various functional groups, including hydroxyl groups. ucl.ac.uk For instance, a nitroalkane bearing a hydroxyl group at the α-position was successfully converted to the corresponding oxime in good yield. ucl.ac.uk

Similarly, hydroxylamines can be synthesized from nitroalkanes. A photochemical method using a silane-based reductant has been shown to convert nitroalkanes to N-substituted hydroxylamines. ucl.ac.uk

Table 2: Examples of Nitroalkane to Oxime/Hydroxylamine Conversion This table illustrates general methodologies for the conversion of nitroalkanes. Specific examples for this compound were not found in the provided search results.

| Starting Material Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Nitroalkane | 4CzIPN, (i-Pr)₂NEt, Blue LED | Oxime | ucl.ac.uk |

| Primary/Secondary Nitroalkane | 4CzIPN, (TMS)₃SiH, Blue LED | Hydroxylamine | ucl.ac.uk |

The Nef reaction classically converts a primary or secondary nitroalkane into a carbonyl compound through acid hydrolysis of its nitronate salt. mdma.ch The related Meyer reaction involves the conversion of primary nitroalkanes to carboxylic acids under strongly acidic conditions. wikipedia.org However, these reaction pathways can be "interrupted" by the presence of a nucleophile, leading to a variety of different products and significantly expanding the synthetic utility of nitro compounds. wikipedia.orgmdpi.com

The mechanism of the Nef and Meyer reactions is believed to proceed through a common N,N-bis(hydroxy)iminium cation intermediate. researchgate.net In an interrupted Nef reaction, a nucleophile other than water can intercept this intermediate. For β-nitro alcohols like this compound, the intramolecular hydroxyl group can act as a nucleophile. wikipedia.org This can lead to the formation of cyclic products. For instance, treatment of cyclic nitronic esters with HCl in dioxane has been shown to result in ring-opening and the formation of chloronitroso compounds bearing a hydroxyl group. ucl.ac.uk In other cases, intramolecular cyclization can lead to the formation of furanone oximes or other heterocyclic systems. wikipedia.org

These interrupted reactions are highly dependent on the substrate structure and reaction conditions, offering a pathway to complex molecular architectures from relatively simple nitro precursors. mdpi.com

Reactivity of the Hydroxyl Group

The secondary alcohol in this compound is a key site for derivatization through esterification, etherification, and oxidation.

The secondary hydroxyl group of this compound can undergo esterification to form the corresponding esters. This is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with carboxylic acids often requires an acid catalyst and removal of water to drive the equilibrium towards the product. More reactive acylating agents like acid chlorides and anhydrides can be used under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. Given the presence of a phenolic hydroxyl group, which is also reactive, selective esterification of the secondary alcohol may require the use of protecting groups for the phenol.

Etherification of the secondary alcohol can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the acidic phenolic proton and the potentially base-sensitive nitro group requires careful selection of the base and reaction conditions to achieve selectivity. Iron-catalyzed dehydrative etherification between secondary benzylic alcohols and primary alcohols has been reported as a method to form unsymmetrical ethers. organic-chemistry.org

The oxidation of the secondary alcohol in this compound to the corresponding α-nitro ketone, 3-(1-keto-2-nitropropyl)phenol, is a significant transformation. wikipedia.org α-Nitro ketones are valuable synthetic intermediates. researchgate.net

Several methods are available for the oxidation of secondary alcohols to ketones. Classic methods include the use of chromium-based reagents. A modified procedure using potassium dichromate and sulfuric acid has been shown to be effective for the oxidation of α-nitro alcohols to α-nitro ketones with short reaction times. researchgate.net Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride. researchgate.net These methods are generally mild and can be selective for the oxidation of secondary alcohols in the presence of other functional groups.

Table 3: Reagents for the Oxidation of Secondary β-Nitro Alcohols to α-Nitro Ketones This table is based on general methods for the oxidation of β-nitro alcohols. Specific data for this compound is not available in the cited literature.

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Water | 0°C to Room Temp | researchgate.net |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | researchgate.net |

| DMSO, (COCl)₂, Et₃N (Swern) | Dichloromethane | -78°C to Room Temp | researchgate.net |

Functionalization of the Phenolic Moiety

The phenol group is a cornerstone of the molecule's reactivity, offering pathways for both aromatic ring substitution and modification of the hydroxyl group itself.

The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. byjus.com For this compound, the hydroxyl group directs incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) to itself. However, the existing side chain at position 3 and the benzylic hydroxyl at position 1 of the propyl chain create significant steric hindrance around position 2. Therefore, electrophilic attack is most likely to occur at the less hindered ortho position (position 4) and the para position (position 6).

Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comucalgary.ca

Halogenation: Phenols are highly reactive towards halogenation, often proceeding without a Lewis acid catalyst. byjus.com Reaction of phenol with bromine water, for instance, typically leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com To achieve monosubstitution, milder conditions are necessary, such as using a non-polar solvent like carbon disulfide (CS2) at low temperatures. youtube.com For this compound, controlled bromination would be expected to yield a mixture of 4-bromo- and 6-bromo-substituted products.

Nitration: Treatment of phenol with dilute nitric acid at low temperatures (e.g., 298 K) generally yields a mixture of o-nitrophenol and p-nitrophenol. byjus.com Given the existing nitro group on the side chain of the target molecule, further nitration on the ring would significantly increase the compound's nitration level, a strategy employed in the synthesis of high-energy materials. The use of concentrated nitric acid would likely lead to polysubstitution and potential oxidation. byjus.com

Sulfonation: Sulfonation of phenol with concentrated sulfuric acid is temperature-dependent. At lower temperatures, the ortho-substituted product is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in

A summary of expected major products from the electrophilic aromatic substitution of a generic 3-substituted phenol is presented below.

| Reaction | Reagents | Expected Major Products (for a 3-substituted phenol) |

| Bromination | Br₂ in CS₂ | 4-Bromo-3-substituted-phenol, 6-Bromo-3-substituted-phenol |

| Nitration | Dilute HNO₃ | 4-Nitro-3-substituted-phenol, 6-Nitro-3-substituted-phenol |

| Sulfonation | Conc. H₂SO₄, high temp. | 4-Hydroxy-2-substituted-benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-substituted-phenol, 6-Acyl-3-substituted-phenol |

The phenolic hydroxyl group is amenable to conversion into ethers and esters, which can alter the compound's physical properties and protect the hydroxyl group during other transformations.

Ether Formation: The most common method for preparing phenol ethers is the Williamson ether synthesis. wikipedia.org This involves deprotonating the phenol with a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For this compound, this reaction would need to be selective for the more acidic phenolic hydroxyl over the alcoholic hydroxyl on the side chain. Due to the electron-withdrawing nature of the aromatic ring, phenols are significantly more acidic than alcohols, allowing for selective deprotonation under controlled conditions. ncert.nic.in A patent describes a general process for the etherification of various substituted phenols, including those with nitro and alkyl groups, by reacting them with alkyl carboxylates in the presence of a carboxylate salt catalyst. google.com

Ester Formation: Phenols react with carboxylic acids, acid chlorides, and acid anhydrides to form esters. ncert.nic.intcichemicals.com The reaction with acid chlorides or anhydrides is typically rapid and can be catalyzed by a base like pyridine. Enzymatic esterification, using lipases like Candida antarctica lipase (B570770) B (CALB), offers a milder alternative. nih.gov Studies on various hydroxybenzyl alcohols have shown that the position of other substituents can influence reaction rates; for example, a hydroxyl group in the ortho position was found to negatively affect the esterification rate compared to one in the para position. nih.gov

The table below summarizes common conditions for these transformations on phenolic substrates.

| Transformation | Reagents | Product Type |

| Etherification | 1. NaOH or NaH2. R-X (e.g., CH₃I) | Phenolic Ether |

| Esterification | RCOCl, Pyridine | Phenolic Ester |

| Esterification | (RCO)₂O, Base or Acid Catalyst | Phenolic Ester |

| Enzymatic Esterification | RCOOH, Lipase (e.g., CALB) | Phenolic Ester |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with a wide variety of electrophiles.

The hydroxyl group itself can act as a DMG, but its acidic proton would be quenched by the strong base. Therefore, it is typically converted into a more robust DMG, such as an ether, a carbamate (B1207046) (-OCONR₂), or a phosphinite (-OPPh₂). organic-chemistry.orgrsc.org The carbamate group is a particularly effective DMG. For this compound, the phenolic hydroxyl could be converted to an O-aryl carbamate. Subsequent treatment with sec-butyllithium (B1581126) would be expected to selectively metalate the ring at the ortho position (position 4), which is sterically more accessible than position 2. The resulting lithiated species could then react with an electrophile (E⁺) to introduce a new substituent.

| Directing Group (on Phenol) | Base | Electrophile (E⁺) | Resulting Product (after deprotection) |

| -OC(O)NEt₂ | s-BuLi/TMEDA | D₂O | 4-Deuterio-3-substituted-phenol |

| -OC(O)NEt₂ | s-BuLi/TMEDA | Me₃SiCl | 4-(Trimethylsilyl)-3-substituted-phenol |

| -OC(O)NEt₂ | s-BuLi/TMEDA | I₂ | 4-Iodo-3-substituted-phenol |

| -OPPh₂ | [RuCl₂(p-cymene)]₂, HBpin | B(pin) | 4-Boryl-3-substituted-phenol |

Investigations of Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound, with its nucleophilic phenol and electrophilic centers in the side chain, opens possibilities for intramolecular reactions to form heterocyclic structures. While specific studies on this compound are lacking, analogous transformations are well-documented.

A key synthetic pathway could involve the reduction of the nitro group to a primary amine. The resulting amino alcohol, 3-(2-amino-1-hydroxypropyl)phenol, is a β-arylethanolamine derivative. Such structures are classic precursors for cyclization reactions to form tetrahydroisoquinolines, an important scaffold in natural products and pharmaceuticals.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. wikipedia.orgnih.govjk-sci.com The phenolic hydroxyl group strongly activates the aromatic ring, facilitating the cyclization step under mild conditions. jk-sci.com If the nitro group in the title compound were reduced to an amine and the benzylic alcohol oxidized to a ketone, a subsequent intramolecular Pictet-Spengler type reaction could potentially occur.

Bischler-Napieralski Reaction: This reaction is another cornerstone for isoquinoline (B145761) synthesis, involving the cyclization of β-arylethylamides using a dehydrating agent like POCl₃ or P₂O₅. wikipedia.orgnrochemistry.comorganic-chemistry.org To apply this to our target, the nitro group would first be reduced to an amine, which would then be acylated to form an amide. Treatment with a dehydrating agent would promote cyclization onto the electron-rich phenol ring to yield a dihydroisoquinoline derivative. jk-sci.com

Other Cyclizations: Reductive cyclization of related o-nitrophenyl propargyl alcohols has been shown to produce quinolines via a Meyer-Schuster rearrangement. organic-chemistry.org While the side chain in this compound is saturated, this demonstrates that the nitro group can be a key participant in cyclization cascades following its reduction. Additionally, intramolecular cyclization of phenol derivatives containing a double bond in the side chain can lead to benzofurans. researchgate.netnih.gov Modification of the side chain in the title compound could open pathways to such heterocyclic systems.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity of atoms and their spatial relationships. For 3-(1-Hydroxy-2-nitropropyl)phenol, both ¹H and ¹³C NMR would be utilized to confirm the molecular structure and determine the relative stereochemistry of the two chiral centers at C1 and C2 of the propyl chain.

In the ¹H NMR spectrum, the aromatic protons of the phenol (B47542) ring would exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the hydroxyl and the nitropropyl substituents. The protons on the propyl chain—the benzylic proton (H-1), the methine proton adjacent to the nitro group (H-2), and the methyl protons (H-3)—would each give distinct signals. The coupling constants (J-values) between H-1 and H-2 would be particularly important for deducing the relative stereochemistry (syn or anti) of the hydroxyl and nitro groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would confirm the substitution pattern of the phenol ring, while the signals for the propyl chain carbons would further verify the structure.

To assign the absolute configuration, derivatization with a chiral agent, such as Mosher's acid, could be employed, followed by ¹H NMR analysis of the resulting diastereomeric esters. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds such as nitrophenols and other substituted phenols.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

| Phenolic OH | 5.0 - 6.0 (broad) | - |

| CH-OH (C1) | ~5.0 | ~70-75 |

| CH-NO₂ (C2) | ~4.5 | ~85-90 |

| CH₃ (C3) | ~1.5 | ~15-20 |

| Aromatic C-OH | - | ~155-158 |

| Aromatic C-C₃H₆NO₃ | - | ~140-145 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₁₁NO₄.

Electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak ([M]⁺) might be observed, but key fragment ions would arise from the cleavage of the propyl side chain. Expected fragmentations include the loss of the nitro group (NO₂), water (H₂O) from the hydroxyl group, and cleavage of the C1-C2 bond. Analysis of the mass spectrum of a related compound, 3-nitrophenol, shows a prominent molecular ion peak and characteristic fragmentation, which can serve as a reference. nist.govnist.govchemicalbook.comnih.gov

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 199 | [M]⁺ |

| 181 | [M - H₂O]⁺ |

| 153 | [M - NO₂]⁺ |

| 107 | [C₇H₇O]⁺ (cleavage of C1-C2 bond) |

| 93 | [C₆H₅O]⁺ (phenol cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C=C and C-H) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic and alcoholic hydroxyl groups, with the broadness resulting from hydrogen bonding. nih.gov Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-O Stretch (Alcohol & Phenol) | 1050 - 1250 | Strong |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. hmdb.canp-mrd.org If a suitable single crystal of an enantiomerically pure sample of this compound can be obtained, X-ray diffraction analysis can unambiguously establish the absolute configuration (R or S) at both chiral centers. nih.govresearchgate.net

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. The presence of anomalous dispersion, especially if a heavier atom is present or introduced, allows for the determination of the absolute structure. np-mrd.orgchemicalbook.com

Table 4: Hypothetical Crystallographic Data for this compound This table presents example data that would be obtained from an X-ray crystallographic analysis.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating the components of a mixture and are therefore crucial for assessing the purity and, in the case of chiral compounds, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chemicalbook.comoc-praktikum.de Detection would likely be performed using a UV detector, set to a wavelength where the aromatic ring and nitro group absorb strongly.

To determine the enantiomeric excess, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the compound, leading to their separation and allowing for their individual quantification.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Purity Assessment | Enantiomeric Excess |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water Gradient | Isocratic (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 275 nm | UV at 275 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that allows for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. The hydroxyl groups (both phenolic and alcoholic) can be converted to more volatile silyl (B83357) ethers by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The derivatized compound can then be separated by GC and detected by MS. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the structure and molecular weight of the derivatized analyte. This technique is highly sensitive and can be used to detect and quantify trace impurities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Conformational Analysis of 3-(1-Hydroxy-2-nitropropyl)phenol

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential to identify its most stable geometries. This can be achieved through quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

For a molecule with multiple rotatable bonds, such as the C-C bond of the propyl chain and the C-O and C-N bonds, a potential energy surface scan is typically performed to locate the various minima corresponding to stable conformers. Methods like the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(2d,p), are well-suited for this task, as they adequately account for electron correlation and dispersion forces. nih.gov The presence of hydroxyl and nitro groups suggests the possibility of intramolecular hydrogen bonding, which would significantly stabilize certain conformations. The key conformers would likely involve interactions between the hydroxyl proton and an oxygen atom of the nitro group, or between the phenolic hydroxyl group and the alcoholic oxygen.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Noteworthy Interactions |

|---|---|---|---|

| A (Global Minimum) | O-C-C-N: ~60, H-O-C-C: ~180 | 0.00 | Intramolecular H-bond (OH···O₂N) |

| B | O-C-C-N: ~180, H-O-C-C: ~60 | 1.5 | Gauche interaction, no H-bond |

| C | O-C-C-N: ~-60, H-O-C-C: ~180 | 2.8 | Steric repulsion between groups |

| D | O-C-C-N: ~180, H-O-C-C: ~180 | 4.2 | Anti-periplanar arrangement |

Reaction Mechanism Elucidation via Computational Modeling

The primary route for the synthesis of this compound is the Henry (or nitroaldol) reaction. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane (nitroethane) to an aldehyde (3-hydroxybenzaldehyde). Computational modeling is a powerful tool to elucidate the detailed mechanism of this reaction, including the structures of transition states and the corresponding energy barriers.

The reaction begins with the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of 3-hydroxybenzaldehyde (B18108). The subsequent protonation of the resulting alkoxide yields the final β-nitroalcohol product. All steps in the Henry reaction are reversible. wikipedia.org

Computational studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model this reaction in a solvent environment, providing a more realistic picture of the reaction pathway. Current time information in Edmonton, CA. Such calculations can determine the activation free energies for the formation of different stereoisomers, offering insights into the reaction kinetics.

Table 2: Hypothetical Reaction Energy Profile for the Henry Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-hydroxybenzaldehyde + nitroethane | 0.0 |

| TS1 | Transition state for C-C bond formation | +15.2 |

| Intermediate | β-nitro alkoxide | -5.8 |

| TS2 | Transition state for protonation | +2.1 |

| Product | This compound | -10.5 |

Prediction of Stereoselectivity in Catalytic Systems for β-Nitroalcohol Synthesis

The formation of this compound creates two new stereocenters, meaning that four stereoisomers (two pairs of enantiomers) are possible. The relative configuration of these centers defines them as syn or anti diastereomers. Controlling the stereochemical outcome of the Henry reaction is a significant challenge, and computational modeling can be instrumental in predicting and rationalizing the stereoselectivity of various catalytic systems. wikipedia.org

The stereoselectivity is determined by the energy difference between the transition states leading to the syn and anti products. A lower activation energy for one pathway will result in the preferential formation of the corresponding diastereomer. Chiral catalysts, such as copper(II) complexes with chiral ligands, are often employed to achieve high enantioselectivity. mdpi.commdpi.com

DFT calculations can be used to model the catalyst-substrate complexes and the subsequent transition states. nih.gov By comparing the energies of the diastereomeric transition states, the model can predict the major product of the reaction. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the stereochemical outcome. nih.gov

Table 3: Hypothetical Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Catalyst System | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| TS-syn | Uncatalyzed | 0.0 | 50:50 |

| TS-anti | Uncatalyzed | +0.2 | |

| TS-syn | Chiral Cu(II) Catalyst | 0.0 | 95:5 |

| TS-anti | Chiral Cu(II) Catalyst | +1.8 |

Structure-Reactivity Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable for understanding how the molecular structure of a compound influences its chemical reactivity and biological activity. nih.govnih.govmdpi.comresearchgate.netmdpi.com For this compound, computational methods can provide a range of molecular descriptors that can be correlated with its reactivity.

DFT calculations can be used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, the molecular electrostatic potential (MEP) map can visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the nitro and hydroxyl groups would be expected to be electron-rich, while the hydrogen atoms of the hydroxyl groups would be electron-poor.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the phenolic ring. |

| LUMO Energy | -1.8 eV | The nitro group contributes to a low LUMO energy, indicating susceptibility to nucleophilic attack or reduction. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 4.2 D | High polarity, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Nitro-group N | +0.55 | Indicates a significant positive charge, making the nitro group a strong electron-withdrawing group. |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The 3-(1-Hydroxy-2-nitropropyl)phenol molecule possesses two adjacent stereocenters, leading to the existence of four possible stereoisomers. The ability to selectively synthesize a single stereoisomer through asymmetric synthesis is crucial for its application as a chiral building block. Asymmetric Henry reactions, employing chiral catalysts, can provide access to enantiomerically enriched β-nitro alcohols. wikipedia.orgpsu.edu

Once a specific stereoisomer of this compound is obtained, it serves as a chiral synthon, a building block that incorporates a pre-defined stereochemistry into a larger, more complex molecule. The synthetic utility of these chiral nitroalcohols is well-documented, as they are precursors to other valuable chiral molecules such as β-amino alcohols and α-hydroxy ketones through further chemical modifications. wikipedia.org

Table 1: Potential Chiral Transformations of this compound Isomers

| Starting Isomer | Transformation | Product Type | Potential Application |

| (1R,2S)-isomer | Reduction of nitro group | (1R,2S)-2-amino-1-(3-hydroxyphenyl)propan-1-ol | Chiral ligand, pharmaceutical intermediate |

| (1S,2R)-isomer | Oxidation of alcohol | (2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one | Intermediate for asymmetric reductions |

| (1S,2S)-isomer | Dehydration | (E/Z)-3-(1-nitroprop-1-en-1-yl)phenol | Michael acceptor in conjugate additions |

| (1R,2R)-isomer | Cyclization reactions | Chiral heterocyclic compounds | Bioactive molecule synthesis |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural features of this compound make it an ideal precursor for the synthesis of various pharmacologically relevant scaffolds, particularly nitrogen-containing heterocyclic compounds. nih.govnih.govrsc.org The vicinal hydroxyl and nitro functionalities can be manipulated to form rings, and the phenolic group can be used for further derivatization.

A key transformation is the reduction of the nitro group to a primary amine, yielding a 1,2-amino alcohol. This structural motif is a cornerstone in many pharmaceutical compounds. For instance, β-amino alcohols are central to the structure and activity of β-blockers, a class of drugs used to manage cardiovascular diseases. The asymmetric synthesis of the β-blocker (S)-propranolol has been achieved using a nitroaldol product as a key intermediate. psu.edu Similarly, intermediates for HIV protease inhibitors have been synthesized stereoselectively via the Henry reaction. psu.edu

The phenolic moiety also allows for the synthesis of various derivatives through etherification or esterification, enabling the exploration of structure-activity relationships in drug discovery programs. nih.govopenmedicinalchemistryjournal.com

Table 2: Examples of Pharmacological Scaffolds Derivable from β-Nitro Alcohols

| Precursor | Reaction Sequence | Pharmacological Scaffold | Therapeutic Area |

| Aromatic Nitroaldol Product | 1. Reduction of nitro group 2. N-alkylation | β-Amino alcohol | Cardiovascular (e.g., β-blockers) |

| Chiral Nitroaldol Product | 1. Reduction of nitro group 2. Amide coupling | Hydroxy-protected amino acid analogue | Antiviral (e.g., HIV protease inhibitors) |

| Phenolic Nitroaldol Product | 1. Reduction of nitro group 2. Intramolecular cyclization | Tetrahydroisoquinoline | Anticancer, Neurotropic |

| Nitroaldol Product | 1. Dehydration 2. Cycloaddition | Substituted Pyrrolidine | Various CNS disorders |

Intermediates in Natural Product Synthesis

Many natural products, especially alkaloids and polyketides, contain the 1,2-amino alcohol or 1,3-diol functionalities that can be accessed from β-nitro alcohol precursors like this compound. nih.gov The Henry reaction has been employed as a key step in the total synthesis of several natural products.

For example, the synthesis of diarylpentanoids and diarylheptanoids, which exhibit anti-inflammatory and anti-tumor activities, often involves the creation of a β-hydroxy ketone or 1,3-diol moiety. nih.gov The asymmetric synthesis of (S)-daphneolone and (S)-dihydroyashabushiketol has been accomplished using strategies that rely on aldol-type additions, similar in principle to the Henry reaction. nih.gov The strategic use of a "double Henry" reaction has been reported in the synthesis of a segment of the marine macrolide swinholide A. psu.edu

Utility in Fine Chemical Production

In the fine chemical industry, there is a constant demand for versatile intermediates that can be converted into a range of high-value products. scirp.org this compound, synthesized from relatively inexpensive starting materials (3-hydroxybenzaldehyde and nitroethane), fits this profile.

Its derivatives can find applications in various sectors:

Agrochemicals: The phenolic and nitro functionalities are present in some classes of herbicides and pesticides. google.com

Polymers: Phenolic compounds are used as monomers or additives in polymer production.

Dyes and Pigments: The aromatic nature of the compound allows for the synthesis of azo dyes and other chromophores.

Furthermore, the reduction of the nitro group to an amine and subsequent diazotization of the resulting aminophenol derivative opens up a wide field of aromatic chemistry, allowing for the introduction of various substituents on the benzene (B151609) ring. The selective hydroxylation of phenols is also a significant industrial process for producing compounds like hydroquinone (B1673460) and catechol, which are used as antioxidants and polymerization inhibitors. mdpi.commdpi.com

Potential Applications in Materials Science and Polymer Chemistry

Utilization as a Cross-linking Agent Precursor for Polymers and Resins

One of the most promising applications of 3-(1-Hydroxy-2-nitropropyl)phenol lies in its potential use as a precursor for cross-linking agents in the production of polymers and resins. This capability stems from the reactivity of its β-nitroalcohol structure.

β-Nitroalcohols are known to act as formaldehyde donors, a critical function in the cross-linking of various polymers such as urea, melamine, phenols, and resorcinol to produce resins, plastics, polyesters, and polyurethanes. nih.gov The mechanism involves a base-catalyzed reverse Henry reaction, where the β-nitroalcohol releases formaldehyde, which then acts as the active cross-linking agent. nih.gov This process is particularly advantageous as it allows for the slow and controlled release of formaldehyde, which can be beneficial for in vivo clinical applications, although the primary focus here is on materials science. nih.gov

The cross-linking process enhances the structural integrity and modifies the physicochemical properties of the resulting materials, leading to improved mechanical strength, thermal stability, and water resistance. wikipedia.org The general mechanism for the cross-linking of phenolic resins, for instance, involves the reaction of the phenolic hydroxyl group with an aldehyde, such as formaldehyde, to form a networked structure. google.com

Table 1: Reactivity of Functional Groups in this compound for Cross-linking

| Functional Group | Potential Role in Cross-linking |

| Phenolic Hydroxyl Group | Can react with aldehydes (like formaldehyde released from the β-nitroalcohol moiety) to form methylene bridges, a key step in curing phenolic resins. |

| β-Nitroalcohol Group | Can undergo a reverse Henry reaction to release formaldehyde, which then acts as the cross-linking agent for the phenolic resin or other polymers. nih.gov |

Integration into Polymer Architectures and Functional Materials

The multifunctional nature of this compound makes it an attractive candidate for integration into various polymer architectures to create functional materials. The phenolic and hydroxyl moieties can be leveraged for incorporation into polyesters, polyethers, and other condensation polymers.

Nitroaromatic compounds, a class to which this molecule belongs, are widely used in the synthesis of a diverse range of products, including polymers and dyes. researchgate.net The presence of the nitro group can impart specific functionalities to the resulting polymer. For instance, polymers containing nitro groups are being explored for applications in detecting explosives. mdpi.com

Enzymatic polymerization is another avenue for incorporating phenolic compounds into novel polymers. researchgate.netnih.gov This method offers an environmentally friendly route to synthesizing polymeric phenols with potential antioxidant properties. nih.gov

Exploration in the Development of Photosensitive Materials

The nitrobenzyl group, a structural feature related to the nitro-substituted aromatic ring in this compound, is a well-known photolabile protecting group frequently utilized in polymer and materials science. researchgate.net Polymers featuring such photolabile groups can have their properties altered upon irradiation with light.

This photosensitivity is the basis for the development of various light-responsive materials, including:

Photodegradable Hydrogels: Cross-linkers based on o-nitrobenzyl derivatives can be incorporated into hydrogels, allowing them to degrade upon exposure to UV light.

Thin Film Patterning: Functionalization of polymer side chains with o-nitrobenzyl groups enables the creation of patterned thin films.

Photocleavable Block Copolymers: The integration of o-nitrobenzyl moieties allows for the light-induced cleavage of block copolymers.

While the specific photosensitive properties of this compound have not been extensively detailed, the presence of the nitro-substituted phenyl ring suggests a potential for similar light-induced reactivity, making it a candidate for the design of novel photosensitive polymers and resins. google.com The general principle involves the photolytic cleavage of bonds adjacent to the nitrobenzyl group, leading to changes in the polymer structure and properties. researchgate.net

Contribution to Novel Functional Materials with Tunable Properties

The combination of hydroxyl, nitro, and phenolic functionalities in a single molecule opens up possibilities for creating novel functional materials with properties that can be tailored for specific applications. Nitro compounds are recognized as important and versatile building blocks in organic chemistry, with their derivatives being utilized in a variety of functional materials. researchgate.net

The reactivity of the different functional groups allows for a range of chemical modifications. For example, the phenolic hydroxyl group can be derivatized to introduce other functional moieties, while the nitro group can be reduced to an amine, which can then be further functionalized. This versatility allows for the fine-tuning of properties such as solubility, thermal stability, and chemical resistance of the resulting polymers.

The synthesis of polymers from polyphenols is a growing area of research, with applications in high-performance coatings and materials with specific biological activities. researchgate.net The incorporation of this compound into such polymer systems could lead to materials with unique combinations of properties, driven by the interplay of its constituent functional groups.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Protocols for 3-(1-Hydroxy-2-nitropropyl)phenol

The primary route to this compound is the Henry (nitroaldol) reaction between 3-hydroxybenzaldehyde (B18108) and nitroethane. wikipedia.org Traditional methods often rely on stoichiometric amounts of strong bases, leading to significant waste and potential side reactions. researchgate.net Current research is intensely focused on developing more sustainable protocols that minimize environmental impact while maximizing efficiency.

A key area of development is the use of environmentally benign solvents, particularly water. The Henry reaction has been shown to proceed in aqueous media, offering a green alternative to volatile organic solvents. nih.gov Furthermore, solvent-free reaction conditions are being explored, which not only reduce waste but can also lead to higher reaction rates and yields. niscpr.res.in

The exploration of alternative energy sources, such as microwave irradiation, has also shown promise in accelerating the Henry reaction, often leading to shorter reaction times and improved yields compared to conventional heating. scirp.org The development of protocols that combine these elements—for instance, a catalytic reaction in water under microwave irradiation—represents a significant step towards a truly sustainable synthesis of this compound.

Another avenue of research is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous environments, offer a highly sustainable approach to chemical synthesis. researchgate.net While direct biocatalytic synthesis of this compound is an area ripe for exploration, the principles from related biocatalytic Henry reactions provide a clear roadmap. researchgate.netelsevierpure.com

| Catalyst System | Solvent | Key Advantages |

|---|---|---|

| DABCO-based ionic liquid | Solvent-free | Recyclable, high yields, short reaction times niscpr.res.in |

| Basic Alumina | Solvent-free | Heterogeneous, easily separable scirp.org |

| Layered Double Hydroxides (LDHs) | Various | Environmentally benign, tunable basicity scirp.orgscirp.org |

| Water | Water | Green solvent, reduced environmental impact nih.gov |

Expansion of Stereoselective Control in Related Nitroaldol Reactions

The structure of this compound features two adjacent stereocenters, meaning it can exist as four possible stereoisomers. The biological activity and properties of these isomers can vary significantly, making the development of stereoselective synthetic methods a critical research goal. The asymmetric Henry reaction is the most direct approach to achieving this control.

Significant progress has been made in the development of chiral catalysts that can influence the stereochemical outcome of the Henry reaction. These can be broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts.

Chiral Metal Catalysts: Complexes of metals such as copper, zinc, and neodymium with chiral ligands have been shown to be highly effective in promoting enantioselective and diastereoselective Henry reactions. wikipedia.orgnih.govresearchgate.net For the synthesis of this compound, a chiral copper(II) complex, for example, could be employed to control the formation of a specific stereoisomer. The choice of metal and ligand is crucial in determining the stereoselectivity.

Organocatalysis: Chiral organic molecules, such as thioureas and cinchona alkaloids, have emerged as powerful catalysts for asymmetric reactions. nih.govorganic-chemistry.org These catalysts operate through mechanisms involving hydrogen bonding and iminium ion formation to create a chiral environment around the reacting molecules. An advantage of organocatalysts is their often lower toxicity and sensitivity to air and moisture compared to metal complexes.

Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs), are gaining prominence in the stereoselective synthesis of β-nitroalcohols. researchgate.netelsevierpure.commdpi.com HNLs can catalyze the asymmetric addition of nitroalkanes to aldehydes, while ADHs can be used for the stereoselective reduction of precursor α-nitroketones. A chemoenzymatic cascade, combining a chemical reaction with a biocatalytic step, is a powerful strategy for accessing specific stereoisomers. nih.gov

| Catalyst Type | Example | Potential Stereochemical Control |

|---|---|---|

| Chiral Metal Catalyst | Copper(II)-bis(oxazoline) complex | High enantioselectivity and diastereoselectivity researchgate.netorganic-chemistry.org |

| Organocatalyst | Chiral thiourea (B124793) derivative | Control of stereocenters via hydrogen bonding nih.gov |

| Biocatalyst | Hydroxynitrile Lyase (HNL) | Enantioselective C-C bond formation researchgate.netelsevierpure.com |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Enantioselective reduction of a precursor α-nitroketone mdpi.com |

Exploration of Unconventional Reactivity and Transformations of Nitroalcohols

The synthetic utility of this compound is greatly enhanced by the diverse chemical transformations that its functional groups can undergo. While the reduction of the nitro group to an amine and the oxidation of the alcohol to a ketone are well-established, researchers are increasingly exploring more unconventional reactivity to access novel molecular architectures.

One area of interest is the use of the nitro group as a versatile functional handle. Beyond simple reduction, the nitro group can be transformed into other functionalities such as oximes or nitriles. It can also participate in various carbon-carbon bond-forming reactions. For instance, the nitro group can be eliminated to form a nitroalkene, a valuable Michael acceptor for further functionalization. wikipedia.org

The interplay between the hydroxyl and nitro groups can also lead to unique reactivity. For example, under certain conditions, β-nitroalcohols can undergo a retro-Henry reaction, cleaving the carbon-carbon bond to regenerate the starting aldehyde and nitroalkane. researchgate.net This reversibility can be exploited in dynamic kinetic resolution processes to obtain enantiomerically pure products.